molecular formula C15H14N4O3 B2469857 methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate CAS No. 149454-59-1

methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate

Cat. No.: B2469857
CAS No.: 149454-59-1
M. Wt: 298.302
InChI Key: JHVVLWHTDUYNPQ-ZRDIBKRKSA-N
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Description

Methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate is a structurally complex α,β-unsaturated ester characterized by a phenylformamido group at the α-position and a pyrimidin-2-ylamino substituent at the β-position. This compound is of interest due to its hybrid pharmacophoric features: the pyrimidine moiety is a common scaffold in medicinal chemistry, while the formamido group may participate in hydrogen bonding or act as a directing group in crystallographic packing .

Properties

IUPAC Name

methyl (E)-2-benzamido-3-(pyrimidin-2-ylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-22-14(21)12(10-18-15-16-8-5-9-17-15)19-13(20)11-6-3-2-4-7-11/h2-10H,1H3,(H,19,20)(H,16,17,18)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVVLWHTDUYNPQ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=NC=CC=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=NC=CC=N1)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the phenylformamido group: This can be achieved by reacting aniline with formic acid under acidic conditions.

    Introduction of the pyrimidin-2-ylamino group: This step involves the reaction of a suitable pyrimidine derivative with an appropriate amine.

    Esterification: The final step involves the esterification of the intermediate product with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate involves its interaction with specific molecular targets. The phenylformamido and pyrimidin-2-ylamino groups can interact with enzymes and receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural analogs, their properties, and functional distinctions:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity/Application Key References
Methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate (Target) Phenylformamido, pyrimidin-2-ylamino Potential enzyme inhibition (e.g., penicillin-binding proteins); antimicrobial activity (hypothetical)
Methyl(2E)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(naphthalen-1-yl)prop-2-enoate Sulfonamido, naphthalen-1-yl Antimicrobial activity (experimental); molecular docking with bacterial targets
Methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(2-methoxyphenyl)prop-2-enoate Sulfonamido, 2-methoxyphenyl Antimicrobial agent; DFT studies showing enhanced solubility via methoxy group
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Cyano, 4-methoxyphenyl Synthetic precursor for bioactive propenoates; non-biological applications (polymers)
Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate Cyano, pyridinyl, hydroxy-dioxo-pyrimidinyl Intermediate in α,β-didehydro-α-amino acid synthesis
Methyl (2E)-3-[(4-phenoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate Phenoxyphenyl, phenylformamido Not explicitly reported (structural analog with increased lipophilicity)

Substituent-Driven Electronic and Steric Effects

  • Pyrimidinyl vs. Sulfonamido Groups: The pyrimidin-2-ylamino group in the target compound provides hydrogen-bonding capability via its nitrogen atoms, which may enhance interactions with biological targets like enzymes or DNA .
  • The target compound’s pyrimidine ring balances hydrophilicity and aromatic interactions.

Biological Activity

Methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse research findings and case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of phenylformamide with pyrimidine derivatives. The synthesis typically yields a product characterized by specific bond lengths and angles that indicate successful formation. For instance, the C=N bond length is measured at approximately 1.285(2) Å, which is consistent with similar compounds in the literature .

Table 1: Key Structural Parameters

ParameterValue
C=N Bond Length1.285(2) Å
Dihedral Angle1.33°
Yield~65%

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-tumor and antimicrobial effects. Pyrimidine derivatives are known for their diverse pharmacological properties, including antibacterial and anticancer activities .

Antitumor Activity: In vitro studies have shown that compounds containing pyrimidine moieties can inhibit cancer cell proliferation. The mechanism often involves interference with nucleic acid synthesis or disruption of cellular signaling pathways.

Antimicrobial Activity: The compound has demonstrated effectiveness against several bacterial strains. Preliminary tests using the disc diffusion method revealed significant antibacterial activity compared to standard antibiotics .

Table 2: Biological Activity Summary

Activity TypeEffectivenessReference
AntitumorSignificant inhibition in cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Studies

  • Antitumor Efficacy: A study focusing on a series of pyrimidine derivatives, including this compound, reported a notable reduction in tumor cell viability in cultured human cancer cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Testing: In a comparative study, this compound was tested against various microbial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

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